Cas no 80835-30-9 (1-4-(methylsulfanyl)phenylpiperazine)

1-4-(methylsulfanyl)phenylpiperazine structure
80835-30-9 structure
Nome do Produto:1-4-(methylsulfanyl)phenylpiperazine
N.o CAS:80835-30-9
MF:C11H16N2S
MW:208.323141098022
MDL:MFCD12164739
CID:3494715
PubChem ID:13034648

1-4-(methylsulfanyl)phenylpiperazine Propriedades químicas e físicas

Nomes e Identificadores

    • PIPERAZINE, 1-[4-(METHYLTHIO)PHENYL]-
    • 1-4-(methylsulfanyl)phenylpiperazine
    • 1-[4-(Methylthio)phenyl]piperazine (ACI)
    • 1-[4-(Methylsulfanyl)phenyl]piperazine
    • 1-(4-(Methylthio)phenyl)piperazine
    • AKOS010082223
    • N16834
    • AS-61667
    • SCHEMBL4930219
    • 80835-30-9
    • 1-[4-(methylthio)phenyl]piperazine
    • XZVSQQZKZDSREW-UHFFFAOYSA-N
    • EN300-1850728
    • 1-(4-(methylthio)phenyl)piperazine hydrochloride
    • MFCD12164739
    • 1-(4-methylsulfanylphenyl)piperazine
    • CS-0094286
    • MDL: MFCD12164739
    • Inchi: 1S/C11H16N2S/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
    • Chave InChI: XZVSQQZKZDSREW-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC(N2CCNCC2)=CC=1

Propriedades Computadas

  • Massa Exacta: 208.10341969g/mol
  • Massa monoisotópica: 208.10341969g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 161
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 40.6Ų
  • XLogP3: 1.7

1-4-(methylsulfanyl)phenylpiperazine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
eNovation Chemicals LLC
Y0996334-1g
1-[4-(methylthio)phenyl]piperazine
80835-30-9 95%
1g
$530 2024-08-02
Enamine
EN300-1850728-2.5g
1-[4-(methylsulfanyl)phenyl]piperazine
80835-30-9
2.5g
$1230.0 2023-09-19
Chemenu
CM219693-1g
1-(4-(methylthio)phenyl)piperazine
80835-30-9 96%
1g
$255 2024-07-23
Enamine
EN300-1850728-1g
1-[4-(methylsulfanyl)phenyl]piperazine
80835-30-9
1g
$628.0 2023-09-19
1PlusChem
1P01FGDV-100mg
1-[4-(Methylthio)phenyl]piperazine
80835-30-9 >98%
100mg
$85.00 2024-04-21
abcr
AB534150-250mg
1-(4-(Methylthio)phenyl)piperazine; .
80835-30-9
250mg
€459.30 2024-08-02
abcr
AB534150-100mg
1-(4-(Methylthio)phenyl)piperazine; .
80835-30-9
100mg
€280.30 2024-08-02
Enamine
EN300-1850728-10.0g
1-[4-(methylsulfanyl)phenyl]piperazine
80835-30-9
10g
$5037.0 2023-06-01
Enamine
EN300-1850728-5.0g
1-[4-(methylsulfanyl)phenyl]piperazine
80835-30-9
5g
$3396.0 2023-06-01
Enamine
EN300-1850728-1.0g
1-[4-(methylsulfanyl)phenyl]piperazine
80835-30-9
1g
$1172.0 2023-06-01

1-4-(methylsulfanyl)phenylpiperazine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: 2-Mercaptoethanol ,  Tripotassium phosphate Solvents: Dimethylacetamide ;  24 h, 75 °C
Referência
A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol
Scattolin, Thomas ; et al, Organic Letters, 2022, 24(20), 3736-3740

Método de produção 2

Condições de reacção
1.1 Catalysts: Palladium
Referência
Synthesis of potent and selective serotonin 5-HT1B receptor ligands
Huang, Yiyun; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(21), 4786-4789

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  BINAP Solvents: Toluene ;  16 h, 110 °C
Referência
Nickel-Catalyzed Cyanation of Aryl Thioethers
Delcaillau, Tristan; et al, Organic Letters, 2021, 23(18), 7018-7022

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium tert-butoxide Catalysts: Dichlorobis(tri-o-tolylphosphine)palladium Solvents: Toluene
Referência
Synthesis of potent and selective dopamine D4 antagonists as candidate radioligands
Huang, Y.; et al, Bioorganic & Medicinal Chemistry Letters, 2001, 11(11), 1375-1377

Método de produção 5

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: 1,4-Dioxane ;  12 h, 90 °C
2.1 Reagents: 2-Mercaptoethanol ,  Tripotassium phosphate Solvents: Dimethylacetamide ;  24 h, 75 °C
Referência
A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol
Scattolin, Thomas ; et al, Organic Letters, 2022, 24(20), 3736-3740

1-4-(methylsulfanyl)phenylpiperazine Raw materials

1-4-(methylsulfanyl)phenylpiperazine Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:80835-30-9)1-4-(methylsulfanyl)phenylpiperazine
A1230153
Pureza:99%/99%
Quantidade:100mg/250mg
Preço ($):166/272